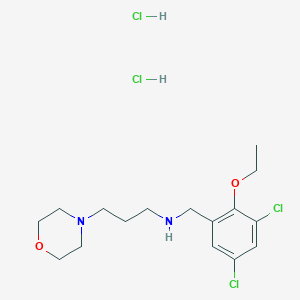
N-(3,5-dichloro-2-ethoxybenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound of interest belongs to a class of benzamides evaluated for gastrokinetic activity, specifically enhancing gastric emptying in animal models. It is structurally related to compounds designed to bypass the dopaminergic side effects common to earlier gastrokinetic drugs.
Synthesis Analysis
The synthesis involves creating derivatives of benzamides with specific substitutions at the N-4 position, which significantly influence their gastrokinetic activity. These derivatives, including compounds with ethoxy groups and morpholinyl groups, have shown promising results in animal models for enhancing gastric emptying (Kato et al., 1992).
Molecular Structure Analysis
The molecular structure of these compounds, including variations in the substituents, plays a critical role in their activity. Structural analyses have shown that specific substituents at the N-4 position can enhance the gastrokinetic effect without eliciting dopamine D2 receptor antagonistic activity, a desirable feature for avoiding side effects (Kato et al., 1991).
Chemical Reactions and Properties
The chemical properties of these compounds are defined by their functional groups, which include ethoxy and morpholinyl groups. These groups contribute to the compounds' solubility and bioavailability, crucial factors for their gastrokinetic activity. The absence of dopamine D2 receptor antagonistic activity in these compounds is a significant chemical property that differentiates them from other gastrokinetic agents (Morie et al., 1994).
Applications De Recherche Scientifique
Chemical Compound Applications in Research
Environmental Presence and Impact
Chemicals with structures similar to "N-(3,5-dichloro-2-ethoxybenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride" often feature in studies focusing on their environmental presence, fate, and behavior, particularly in aquatic environments. For instance, research on parabens (Haman, Dauchy, Rosin, & Munoz, 2015) highlights the ubiquity of these compounds in surface water and sediments, driven by consumer product consumption and continuous environmental introduction (Haman et al., 2015). Such studies underscore the importance of understanding the environmental impact of synthetic compounds, including their biodegradability and potential to form more stable and toxic by-products.
Treatment of Organic Pollutants
The role of redox mediators in enhancing the efficiency of enzymatic degradation of recalcitrant organic pollutants has been explored (Husain & Husain, 2007). This approach is significant for treating pollutants that are challenging to degrade, indicating potential research applications for similar compounds in facilitating environmental remediation processes (Husain & Husain, 2007).
Neuroprotective Mechanisms
In the realm of neurology, compounds like citicoline have been studied for their neuroprotective effects in cerebral ischemia, suggesting a potential area of research for related compounds in contributing to the understanding and treatment of neurological damage (Adibhatla, Adibhatla, Hatcher, & Dempsey, 2002). The mechanisms through which these compounds act, such as enhancing phosphatidylcholine synthesis and inhibiting phospholipase activation, present a rich field of study (Adibhatla et al., 2002).
Propriétés
IUPAC Name |
N-[(3,5-dichloro-2-ethoxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24Cl2N2O2.2ClH/c1-2-22-16-13(10-14(17)11-15(16)18)12-19-4-3-5-20-6-8-21-9-7-20;;/h10-11,19H,2-9,12H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJAHPIPORZPLPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1Cl)Cl)CNCCCN2CCOCC2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26Cl4N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3,5-dichloro-2-ethoxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine;dihydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

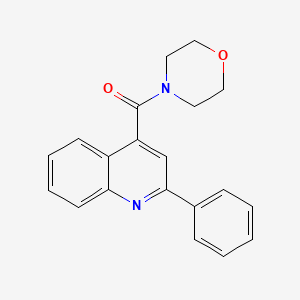
![(4aR*,7aS*)-1-(2-methoxyethyl)-4-(3-thienylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5599505.png)
![(3S*,4R*)-1-[3-(3-chloroisoxazol-5-yl)propanoyl]-4-(2-methylphenyl)pyrrolidine-3-carboxylic acid](/img/structure/B5599506.png)
![N'-[(5-nitro-2-thienyl)methylene]-2-phenoxyacetohydrazide](/img/structure/B5599523.png)
![ethyl 2-[(4-nitrobenzoyl)amino]benzoate](/img/structure/B5599534.png)
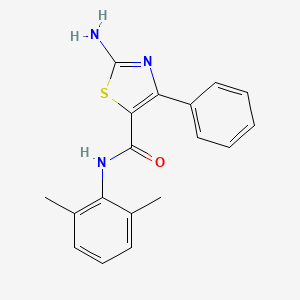
![2-tert-butyl-5-[4-(dimethylamino)benzylidene]-2-methyl-1,3-dioxane-4,6-dione](/img/structure/B5599543.png)
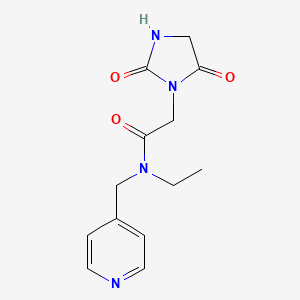
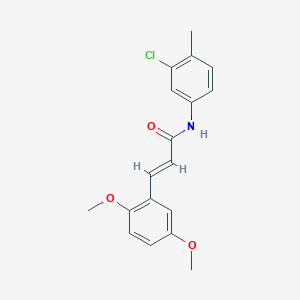
![ethyl 4-[(3-cyano-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2-yl)thio]-3-oxobutanoate](/img/structure/B5599553.png)
![N-[(3S*,4R*)-1-(5-acetyl-2-pyridinyl)-4-propyl-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5599576.png)
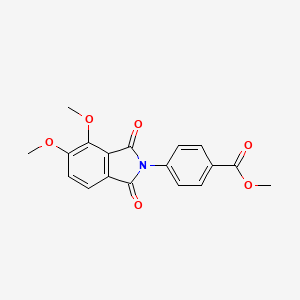
![2-methoxy-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]acetamide](/img/structure/B5599599.png)
![2-[5-(1-acetyl-3-piperidinyl)-1,2,4-oxadiazol-3-yl]imidazo[1,2-a]pyridine](/img/structure/B5599601.png)